molecular formula C9H18N2O4S B8417562 Tert-butyl pyrrolidin-1-ylsulfonylcarbamate

Tert-butyl pyrrolidin-1-ylsulfonylcarbamate

Cat. No.: B8417562
M. Wt: 250.32 g/mol
InChI Key: ZZALFEVNLNLHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a sulfonic acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The resulting N-Boc-pyrrolidine is then subjected to sulfonation to introduce the sulfonic acid amide group. This step can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyrrolidin-1-ylsulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, free amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate involves its ability to act as a protecting group for amino functionalities. The Boc group provides stability to the amino group during various chemical transformations and can be selectively removed under acidic conditions . The sulfonic acid amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is unique due to the presence of both the Boc protecting group and the sulfonic acid amide functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl N-pyrrolidin-1-ylsulfonylcarbamate

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-16(13,14)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12)

InChI Key

ZZALFEVNLNLHTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide (3 g; 9.955 mmol) prepared according to the procedure from Winum et al (Organic Letters 2001, 3, 2241) in DCM (24 mL) was treated with pyrrolidine (0.864 mL; 10.453 mmol) and stirred at rt for 24 h. The reaction mixture was chromatographed by FC on silica gel (eluent: CH2Cl2/EtOAc 100:1) to give [N-(tert-butoxycarbonyl)]-pyrrolidine-1-sulfonic acid amide. TLC: Rf (DCM/EtOAc 100:1)=0.40. A solution of [N-(tert-butoxycarbonyl)]-pyrrolidine-1-sulfonic acid amide (57.09 g; 223 mmol) in DCM (450 mL) was treated with TFA (120 mL; 1.56 mol) and stirred at rt for 7 h. The reaction mixture was concentrated in vacuo and the residual oil was triturated with diisopropylether. The resulting powder was washed with diisopropylether and dried under high vacuum to provide Compound 1a. TLC: Rf (DCM/EtOAc 50:1)=0.10.
Quantity
0.864 mL
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Three

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